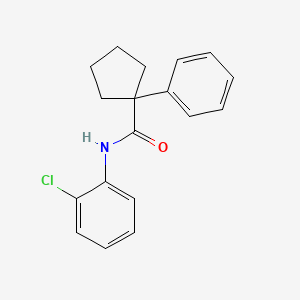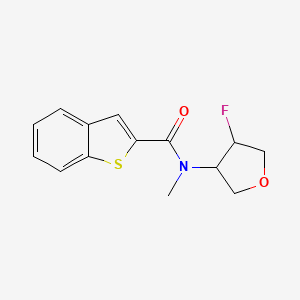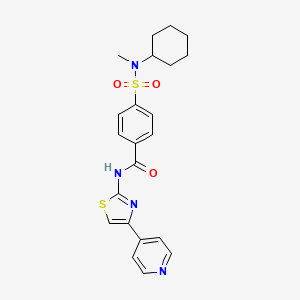![molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-273170 es un compuesto químico conocido por su función como inhibidor de la quinasa Myt1. La quinasa Myt1 es una enzima involucrada en la regulación del ciclo celular, particularmente en la inhibición de la quinasa dependiente de ciclina 1 (CDK1). Al inhibir la quinasa Myt1, WAY-273170 puede influir en la progresión del ciclo celular, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de la división celular y la biología del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WAY-273170 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas como la sustitución nucleofílica, la condensación y la ciclación. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
En un entorno industrial, la producción de WAY-273170 se amplía utilizando rutas sintéticas optimizadas que garantizan la rentabilidad y la eficiencia. El proceso implica reactores a gran escala, monitoreo continuo de los parámetros de reacción y medidas estrictas de control de calidad para producir WAY-273170 en cantidades a granel manteniendo altos estándares de pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
WAY-273170 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Las condiciones de reacción varían según el tipo de reacción, pero generalmente implican temperaturas controladas, disolventes específicos y catalizadores para facilitar las reacciones .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica.
Aplicaciones Científicas De Investigación
WAY-273170 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas para estudiar mecanismos y vías de reacción.
Biología: Se emplea en la investigación de biología celular para investigar el papel de la quinasa Myt1 en la regulación del ciclo celular.
Medicina: Se explora como un agente terapéutico potencial en la investigación del cáncer debido a su capacidad para inhibir la división celular.
Industria: Se utiliza en el desarrollo de nuevos procesos y productos químicos, particularmente en la industria farmacéutica
Mecanismo De Acción
WAY-273170 ejerce sus efectos inhibiendo la quinasa Myt1, una enzima que fosforila e inhibe la quinasa dependiente de ciclina 1 (CDK1). Al inhibir la quinasa Myt1, WAY-273170 evita la fosforilación de CDK1, lo que lleva a la activación de CDK1 y la progresión del ciclo celular desde la fase G2 a la fase M. Este mecanismo es crucial en la regulación de la división celular y tiene implicaciones significativas en la investigación del cáncer, donde la división celular descontrolada es un sello distintivo del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
PD-0166285: Otro inhibidor de la quinasa Myt1 con propiedades similares.
SNS-032: Un inhibidor de la quinasa dependiente de ciclina con una especificidad más amplia.
RO-3306: Un inhibidor selectivo de CDK1 utilizado en estudios del ciclo celular.
Singularidad de WAY-273170
WAY-273170 es único debido a su alta especificidad para la quinasa Myt1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de la quinasa Myt1 en la regulación del ciclo celular. A diferencia de otros inhibidores que pueden dirigirse a múltiples quinasas, WAY-273170 proporciona un enfoque más específico, lo que reduce los efectos fuera del objetivo y aumenta la precisión de los resultados experimentales .
Propiedades
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCAGQJNLGYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3018660.png)



![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)




